molecular formula C8H12N2O4 B1409023 [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid CAS No. 1890862-88-0

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

Cat. No.: B1409023
CAS No.: 1890862-88-0
M. Wt: 200.19 g/mol
InChI Key: HBPFNIBCXLLGAS-UHFFFAOYSA-N
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Description

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid (CAS 1890862-88-0) is a pyrazole acetic acid derivative with a molecular formula of C8H12N2O4 and a molecular weight of 200.19 . This compound belongs to a class of molecules known as 2-(1H-Pyrazol-1-yl)acetic acids, which have been identified in scientific literature as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) . CRTh2 is a G-protein-coupled receptor for prostaglandin D2 (PGD2) and plays a critical role in the activation and recruitment of Th2 cells, eosinophils, and basophils to inflammatory sites, making it a prominent therapeutic target for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis . The structure-activity relationship (SAR) of this pyrazole core series shows a distinct profile compared to related indole acetic acids, offering unique avenues for medicinal chemistry optimization . The 2-methoxy-ethoxy substituent at the 4-position of the pyrazole ring is a key structural feature that contributes to its biological activity and physicochemical properties. Researchers can leverage this high-purity compound as a key intermediate or reference standard in the discovery and development of novel anti-inflammatory and anti-allergic agents . Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

2-[4-(2-methoxyethoxy)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-13-2-3-14-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPFNIBCXLLGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis and Functionalization

The pyrazole ring system is typically synthesized via condensation reactions involving β-dicarbonyl compounds or their derivatives and hydrazines or hydrazine equivalents. For the preparation of substituted pyrazoles such as [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, the following general approach is employed:

  • Starting Materials: Ethyl acetoacetate or similar β-ketoesters serve as the core building blocks. These are reacted with aryl or alkyl hydrazines to form pyrazole derivatives.

  • Functional Group Protection: To avoid interference from reactive methylene groups during subsequent steps, protection or selective coupling strategies are applied. For example, coupling ethyl acetoacetate with aryl diazonium salts to form hydrazo derivatives can be used to direct the synthesis pathway.

  • Catalytic Cyclization: Acid-catalyzed cyclization under reflux in ethanol with catalytic HCl facilitates the formation of pyrazole-1-carbothioamides, which are intermediates toward the target pyrazole derivatives.

Acetic Acid Moiety Attachment

The acetic acid side chain attached to the pyrazole nitrogen is typically introduced via:

  • Alkylation with Haloacetic Acid Derivatives: The pyrazole nitrogen can be alkylated using haloacetic acid esters (e.g., ethyl bromoacetate), followed by saponification to yield the free acetic acid.

  • Direct Amidation: Alternatively, amidation of pyrazole amines with glyoxylic acid derivatives or activated acetic acid derivatives can be employed to form the acetic acid linkage directly.

One-Pot Amidation-Cyclization Procedures

Recent advances have demonstrated efficient one-pot procedures combining amidation and cyclization steps to streamline synthesis:

  • Triazene Intermediate Strategy: Starting from pyrazole carboxylates, diazotization followed by reaction with dimethylamine forms stable triazene intermediates. These intermediates undergo amidation with primary amines and subsequent acid-induced cyclization to form pyrazole derivatives with various substituents, including 2-methoxy-ethoxy groups, in one pot.

  • Advantages: This method reduces purification steps, improves yields, and facilitates rapid generation of analog libraries for medicinal chemistry applications.

Catalytic and Cross-Coupling Functionalization

For further diversification, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings are employed on halogenated pyrazole intermediates:

  • Halogenation: Pyrazole derivatives are brominated or iodinated at specific positions to serve as coupling partners.

  • Cross-Coupling: Using Pd catalysts and appropriate ligands, aryl or alkynyl groups can be introduced, allowing late-stage modification of the pyrazole scaffold.

  • Limitations: Some coupling reactions may fail due to substrate instability, requiring protective group strategies (e.g., SEM protection) to improve yields.

Summary Table of Key Preparation Steps and Yields

Step Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrazole ring formation Condensation and cyclization Ethyl acetoacetate, hydrazine, HCl, EtOH reflux 70-90 Formation of pyrazole-1-carbothioamides
Introduction of 2-methoxy-ethoxy substituent Amidation or alkylation PyBOP coupling with 2-methoxy-ethyl amines 20-50 One-pot amidation-cyclization preferred
Acetic acid side chain attachment Alkylation or amidation Haloacetic esters or glyoxylic acid derivatives 50-80 Followed by saponification if ester used
One-pot amidation-cyclization Amidation + acid-induced cyclization PyBOP, AcOH, primary amines, triazene intermediates 17-42 Enables library synthesis with diverse analogs
Pd-catalyzed cross-coupling Suzuki/Sonogashira reactions Pd(PPh3)4, CuI, arylboronic acids, alkynes 26-93 Requires protective groups for sensitive substrates

Research Findings and Practical Considerations

  • Scalability: Multi-gram scale synthesis of key intermediates such as dipotassium triazene salts has been demonstrated, facilitating preparative synthesis.

  • Yield Optimization: Purification of intermediates before cross-coupling significantly improves yields; unpurified materials lead to lower product formation.

  • Functional Group Tolerance: The synthetic routes tolerate a variety of functional groups including esters, ethers, halogens, and amino substituents, allowing for broad structural diversity.

  • Late-Stage Functionalization: The use of one-pot amidation-cyclization and Pd-catalyzed couplings enables late-stage modification, which is advantageous for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid: undergoes various types of chemical reactions, including:

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid, exhibit significant anticancer properties. For instance, a novel pyrazole compound demonstrated potent cytotoxicity against various cancer cell lines while showing reduced toxicity to non-cancerous cells. This selective cytotoxicity is crucial for developing effective cancer therapies with fewer side effects .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and disruption of microtubule organization. For example, certain pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

Pyrazole derivatives are also being investigated for their antibacterial and antifungal activities. Research has identified several pyrazole compounds that exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial biofilms and inhibit bacterial growth at low concentrations .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes, making it a valuable tool in biochemical research. Pyrazole derivatives have been reported to inhibit α-glucosidase and carbonic anhydrase, which are important targets in the treatment of diabetes and other metabolic disorders .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeTarget Organism/EnzymeIC50/MIC Value
AnticancerVarious human cancer cell linesLow micromolar
AntibacterialMRSA< 1 µg/ml
Enzyme Inhibitionα-GlucosidaseVaries
Carbonic AnhydraseVaries

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against triple-negative breast cancer cells. The results indicated that the compound induced significant apoptosis, characterized by phosphatidylserine externalization and caspase activation. The study utilized RNA sequencing and biochemical assays to elucidate the mechanism of action, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of pyrazole derivatives against biofilm-forming bacteria. The study demonstrated that specific derivatives could effectively inhibit biofilm formation and reduce bacterial viability in both planktonic and biofilm states. This finding highlights the potential application of these compounds in treating chronic infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of [4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazole-acetic acid derivatives differ primarily in substituents on the pyrazole ring and modifications to the acetic acid group. Key analogs include:

Aryl-Substituted Pyrazole Acetic Acids
  • {4-[3-(2-Methoxyphenyl)-1H-pyrazol-5-yl]phenoxy}acetic acid (11d): Features a 2-methoxyphenyl group on the pyrazole ring and a phenoxy-acetic acid chain. IR data shows a strong C=O stretch at 1674 cm⁻¹, consistent with the carboxylic acid group .
Compound Substituents on Pyrazole Molecular Formula Key IR (C=O, cm⁻¹)
[Target Compound] 4-(2-Methoxy-ethoxy) C₈H₁₂N₂O₄* ~1700 (predicted)
11d 3-(2-Methoxyphenyl), 5-phenyl C₁₈H₁₈N₂O₄ 1674
12h 5-(4-Nitrophenyl) C₁₇H₁₅FN₂O₃ 1674

*Predicted formula based on structural analogy.

Alkyl and Functionalized Derivatives
  • 2-(4-Ethylpyrazol-1-yl)acetic acid : A simpler analog with an ethyl group at the 4-position. Predicted collision cross-section (CCS) for [M+H]+ is 132.3 Ų, suggesting a compact structure .

Functional Group Modifications

  • Ester Derivatives : Bis(pyrazol-1-yl)acetate esters (e.g., LOMe, L2OMe) form stable silver(I) complexes, highlighting the role of the ester group in metal coordination .
  • Bromoethylamino Substituents: [2-(2-Bromoethylamino)-pyrazol-1-yl]-acetic acid (c2) introduces a reactive bromine atom, enabling further alkylation or nucleophilic substitutions .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Carboxylic acid C=O stretches in analogs (e.g., 1674 cm⁻¹ in 11d ) align with typical values for acetic acid derivatives.
  • NMR Spectroscopy : Pyrazole protons in 11d resonate at δ 6.93–7.61 ppm (aromatic CH), while the acetic acid proton appears at δ 9.33 ppm (acid OH) .

Biological Activity

[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activity, and a methoxy-ethoxy substituent that enhances solubility and bioavailability. The acetic acid moiety contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the methoxy-ethoxy group may improve solubility and facilitate cellular uptake. Additionally, the acetic acid component can engage in hydrogen bonding and electrostatic interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds showed inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. A series of studies highlighted that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. For instance, one study reported IC50 values for COX-2 inhibition ranging from 0.034 to 0.052 μM, indicating strong anti-inflammatory potential .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. Notably, some derivatives exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, suggesting promising anticancer efficacy .

Table 1: Summary of Biological Activities

Activity Tested Derivatives MIC (μg/mL) IC50 (μM)
Antimicrobial4a, 5a, 7b0.22 - 0.25-
Anti-inflammatoryVarious derivatives-0.034 - 0.052
Anticancer7f-<371.36

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
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[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.